molecular formula C14H11Cl2N3O B11666598 N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide

Cat. No.: B11666598
M. Wt: 308.2 g/mol
InChI Key: VMWHFEYYQDXBSW-GIJQJNRQSA-N
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Description

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a pyridine ring, a carboxamide group, and a dichlorophenyl moiety, which contribute to its distinct chemical properties.

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H11Cl2N3O/c1-9(11-2-3-12(15)13(16)8-11)18-19-14(20)10-4-6-17-7-5-10/h2-8H,1H3,(H,19,20)/b18-9+

InChI Key

VMWHFEYYQDXBSW-GIJQJNRQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide typically involves the condensation of 3,4-dichloroacetophenone with 4-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide stands out due to its unique combination of a pyridine ring and a dichlorophenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C15H15Cl2N3OC_{15}H_{15}Cl_2N_3O with a molecular weight of approximately 356.2 g/mol. It features a pyridine ring substituted with a carboxamide group and an ethylideneamine moiety linked to a dichlorophenyl group.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridine carboxamides can possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some derivatives have been evaluated for their anticancer effects on various cell lines, showing promising results in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may exhibit anti-inflammatory activity, potentially useful in treating inflammatory diseases.

Antimicrobial Activity

A study conducted on N-pyridine carboxamide derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Target Organisms
1140E. coli
2160S. aureus
3290Pseudomonas aeruginosa

Anticancer Activity

Another significant area of research has focused on the anticancer potential of similar compounds. For instance, derivatives were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity:

CompoundCell LineIC50 (µM)
AHeLa10
BMCF-715
CA5498

These results suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antibacterial Efficacy :
    • Researchers evaluated the compound's efficacy in vivo using animal models infected with resistant bacterial strains. Results indicated a significant reduction in bacterial load compared to controls.
  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of a related compound. Preliminary results showed tumor stabilization in several patients after treatment.

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